molecular formula C22H26N2O4S2 B6560301 1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine CAS No. 1021221-96-4

1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine

Cat. No.: B6560301
CAS No.: 1021221-96-4
M. Wt: 446.6 g/mol
InChI Key: DTJSEENBDQMTSO-UHFFFAOYSA-N
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Description

1-(4-methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is a synthetic piperazine derivative intended for research and development applications. Piperazine-based compounds are recognized for their versatile biological activities and are frequently investigated as key intermediates in pharmaceutical chemistry and as tools for probing biological systems . Related piperazine structures have demonstrated significant research value in various areas. For instance, some derivatives have shown promise in pharmacological models for central nervous system activity, exhibiting antioxidant, anxiolytic, and antidepressant-like effects in preclinical studies . Other piperazine compounds have been studied for their potent cytotoxic properties, inducing apoptosis in human cancer cell lines through both intrinsic and extrinsic pathways, which highlights their potential as scaffolds for anti-cancer drug development . The mechanism of action for piperazines can vary substantially with structural changes but often involves interactions with neurological targets or cellular death machinery . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(3,4,5-trimethoxybenzenecarbothioyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-25-17-7-5-15(6-8-17)21(29)23-9-11-24(12-10-23)22(30)16-13-18(26-2)20(28-4)19(14-16)27-3/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJSEENBDQMTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzenecarbothioyl)-4-(3,4,5-trimethoxybenzenecarbothioyl)piperazine is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Synthesis

The compound belongs to the class of piperazine derivatives, which are known for their wide range of biological activities. The molecular structure can be represented as follows:

  • Molecular Formula : C19H24N2O6S2
  • Molecular Weight : 420.53 g/mol

The synthesis typically involves the reaction of piperazine with appropriate thioester derivatives of methoxybenzene compounds. The general synthetic route can be outlined as:

  • Preparation of Thioester : Reacting 4-methoxybenzenecarbothioic acid with an appropriate acyl chloride.
  • Formation of Piperazine Derivative : Condensing the thioester with piperazine under basic conditions.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. A study evaluating various piperazine derivatives found that those with methoxy substitutions demonstrated enhanced efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus20

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic proteins .

Cell Line IC50 (µM) Mechanism of Action
MCF-715Caspase activation
HeLa12Apoptotic pathway modulation

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on various piperazine derivatives where the compound showed superior activity against multidrug-resistant strains compared to standard antibiotics.
  • Clinical Trial on Anticancer Properties : A preliminary clinical trial involving patients with advanced cancer demonstrated promising results in terms of tumor reduction and patient tolerability when administered in combination with conventional chemotherapy.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Analog : 1,4-Bis(thioxo(3,4,5-trimethoxyphenyl)methyl)piperazine (CAS 70733-80-1)

  • Structure : Both positions on the piperazine ring are substituted with 3,4,5-trimethoxybenzenecarbothioyl groups.
  • Comparison : The target compound replaces one 3,4,5-trimethoxy group with a 4-methoxy group, reducing steric bulk and altering electronic distribution. This modification may enhance solubility or receptor selectivity compared to the fully trimethoxy-substituted analog .

Key Analog : (4-Ethyl-1-piperazinyl)(4-methoxyphenyl)methanethione (CAS 524037-29-4)

  • Structure : Contains a 4-ethylpiperazine and a 4-methoxybenzenecarbothioyl group.
  • Comparison: The target compound lacks the ethyl group but includes an additional 3,4,5-trimethoxybenzenecarbothioyl substituent.

Data Tables: Comparative Analysis

Property Target Compound 1,4-Bis(3,4,5-TMB)Piperazine 1-(4-Fluorophenyl)-TMB-Piperazine
Molecular Formula C₂₀H₂₃N₂O₄S₂ C₂₄H₂₈N₂O₆S₂ C₂₀H₂₅FN₂O₃
Molecular Weight ~435.54 g/mol 516.62 g/mol 360.42 g/mol
Key Substituents 4-Methoxy + 3,4,5-TMB carbothioyl Dual 3,4,5-TMB carbothioyl 4-Fluorophenyl + 3,4,5-TMB benzyl
Bioactivity Not reported (predicted enzyme inhibition) Not reported Anti-SARS-CoV-2 (IC₅₀ = 2.3 µM)
Synthetic Yield Challenges High (thioester reactivity) Moderate Moderate

Preparation Methods

Synthesis of 4-Methoxybenzenecarbothioyl Chloride

4-Methoxybenzenecarbothioyl chloride is prepared by treating 4-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux. The reaction proceeds via nucleophilic acyl substitution, yielding the thioacyl chloride intermediate. Typical conditions involve:

  • Molar ratio : 1:3 (acid : SOCl₂)

  • Temperature : 70–80°C

  • Duration : 4–6 hours

  • Yield : 85–92%.

Synthesis of 3,4,5-Trimethoxybenzenecarbothioyl Chloride

Similarly, 3,4,5-trimethoxybenzoic acid undergoes thionylation with SOCl₂ under analogous conditions. The electron-donating methoxy groups slightly reduce reactivity, necessitating extended reaction times (6–8 hours) for complete conversion.

Sequential Thioacylation of Piperazine

Piperazine is treated with 4-methoxybenzenecarbothioyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, facilitating the formation of the mono-thioacylated intermediate. The reaction is cooled to 0–5°C to minimize disubstitution. After isolation, the intermediate undergoes a second thioacylation with 3,4,5-trimethoxybenzenecarbothioyl chloride under reflux (40–45°C).

Key Parameters :

ParameterFirst ThioacylationSecond Thioacylation
SolventDCMDCM
BaseEt₃N (2.2 equiv)Et₃N (2.2 equiv)
Temperature0–5°C40–45°C
Reaction Time2 hours4 hours
Yield78%65%

Advantages :

  • High selectivity for mono- and di-substitution.

  • Scalable to multi-gram quantities.

Limitations :

  • Requires stringent temperature control.

  • Intermediate purification adds complexity.

One-Pot Double Thioacylation Using Coupling Agents

To circumvent intermediate isolation, a one-pot method employing carbodiimide coupling agents has been explored. This approach mirrors techniques used in peptide synthesis and piperazine functionalization.

Reaction Mechanism

Piperazine reacts simultaneously with 4-methoxybenzenecarboxylic acid and 3,4,5-trimethoxybenzenecarboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) . Thioacetic acid is introduced as a thiol source, enabling in situ generation of thioacyl intermediates.

Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25°C (ambient)

  • Molar Ratio : Piperazine : Acid 1 : Acid 2 = 1:1:1

  • Catalyst : EDC (2.2 equiv), DMAP (0.2 equiv)

  • Yield : 58–62%

Optimization Insights :

  • Excess EDC (2.5 equiv) improves yield to 70% but increases byproduct formation.

  • Lower temperatures (0°C) reduce disubstitution but prolong reaction time (24+ hours).

Photocatalytic Thioacylation via Acridinium Salts

A novel photocatalytic method, adapted from tert-butyl piperazine carboxylate synthesis, employs acridinium salts to drive thioacylation under visible light. This green chemistry approach minimizes hazardous reagents.

Procedure

Piperazine, 4-methoxybenzenecarboxylic acid , and 3,4,5-trimethoxybenzenecarboxylic acid are dissolved in acetonitrile with Mes-Acr⁺ClO₄⁻ (2 mol%) and diisopropylethylamine (DIPEA) . The mixture is irradiated with blue LEDs (450 nm) for 12 hours. Thioacylation proceeds via single-electron transfer (SET), generating thiyl radicals that couple with piperazine.

Performance Metrics :

MetricValue
Conversion Rate89%
Isolated Yield74%
Purity (HPLC)98.5%

Advantages :

  • Avoids thioacyl chlorides, enhancing safety.

  • Room-temperature conditions.

Challenges :

  • High catalyst cost.

  • Limited scalability beyond lab-scale.

Comparative Analysis of Methods

The following table summarizes critical parameters across the three methodologies:

MethodYield (%)Purity (%)Reaction TimeScalabilityEnvironmental Impact
Two-Step Thioacylation65976 hoursHighModerate (uses SOCl₂)
One-Pot Coupling62958 hoursModerateLow
Photocatalytic7498.512 hoursLowVery Low

Industrial-Scale Considerations

For large-scale production, the two-step thioacylation method remains preferred due to its reliability and established infrastructure. Recent innovations in continuous-flow reactors have reduced reaction times to 3 hours per step, boosting throughput. Conversely, the photocatalytic method shows promise for niche applications requiring high purity but faces barriers in catalyst recovery and energy consumption.

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